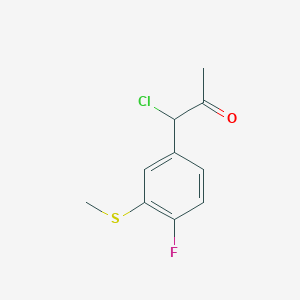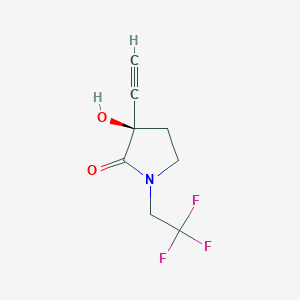![molecular formula C14H18N2O2 B14040551 Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate typically involves the reaction of benzylamine with a suitable bicyclic precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Applications De Recherche Scientifique
Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies related to reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparaison Avec Des Composés Similaires
Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
benzyl N-[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14-/m0/s1 |
Clé InChI |
ZXHQWOAQDFXOKW-JSGCOSHPSA-N |
SMILES isomérique |
C1CNC[C@@]2([C@@H]1C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)

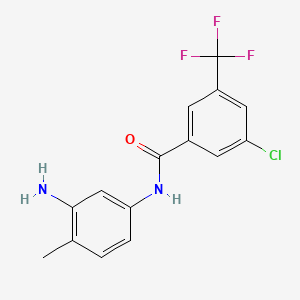
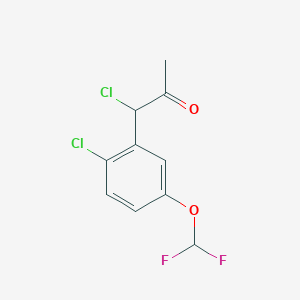
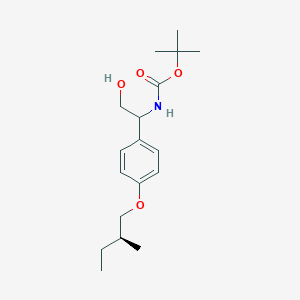
![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
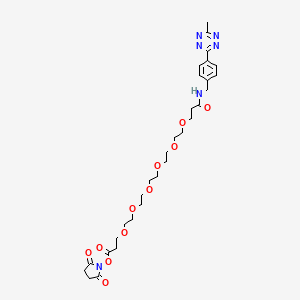
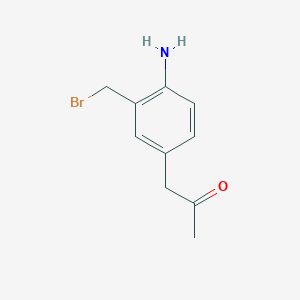
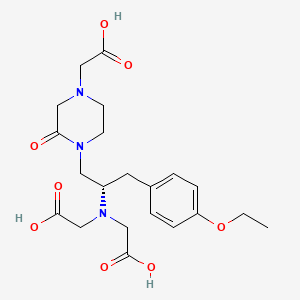
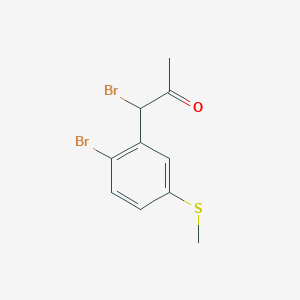
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
